Cas no 1504916-37-3 (1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one)

1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one
- EN300-1929983
- 1504916-37-3
- AKOS020008498
-
- インチ: 1S/C7H4BrF3OS/c1-3-2-4(8)5(13-3)6(12)7(9,10)11/h2H,1H3
- InChIKey: ZDSAISONKOLWFR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C)SC=1C(C(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 271.91183g/mol
- どういたいしつりょう: 271.91183g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 45.3Ų
1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1929983-10.0g |
1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one |
1504916-37-3 | 10g |
$4974.0 | 2023-05-26 | ||
Enamine | EN300-1929983-1.0g |
1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one |
1504916-37-3 | 1g |
$1157.0 | 2023-05-26 | ||
Enamine | EN300-1929983-0.5g |
1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one |
1504916-37-3 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1929983-1g |
1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one |
1504916-37-3 | 1g |
$770.0 | 2023-09-17 | ||
abcr | AB603953-250mg |
1-(3-Bromo-5-methyl-2-thienyl)-2,2,2-trifluoroethanone; . |
1504916-37-3 | 250mg |
€393.40 | 2024-04-19 | ||
Enamine | EN300-1929983-5g |
1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one |
1504916-37-3 | 5g |
$2235.0 | 2023-09-17 | ||
abcr | AB603953-5g |
1-(3-Bromo-5-methyl-2-thienyl)-2,2,2-trifluoroethanone; . |
1504916-37-3 | 5g |
€2485.60 | 2024-04-19 | ||
Enamine | EN300-1929983-5.0g |
1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one |
1504916-37-3 | 5g |
$3355.0 | 2023-05-26 | ||
Enamine | EN300-1929983-0.1g |
1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one |
1504916-37-3 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1929983-10g |
1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one |
1504916-37-3 | 10g |
$3315.0 | 2023-09-17 |
1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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3. Book reviews
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-oneに関する追加情報
1-(3-Bromo-5-Methylthiophen-2-yl)-2,2,2-Trifluoroethan-1-one
The compound 1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one (CAS No. 1504916-37-3) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a trifluoromethyl ketone group. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, plays a crucial role in determining the electronic properties and reactivity of the molecule. The trifluoromethyl ketone group introduces additional functionality, enhancing the compound's potential for use in advanced chemical systems.
Recent studies have highlighted the importance of thiophene derivatives in the development of novel materials for optoelectronic applications. The presence of the bromine atom at the 3-position of the thiophene ring in this compound further modulates its electronic properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and solar cells. Researchers have demonstrated that such substitutions can significantly improve the charge transport properties and stability of these materials under operational conditions.
The synthesis of 1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the thiophene derivative through Friedel-Crafts alkylation or coupling reactions, followed by the introduction of the trifluoromethyl ketone group via nucleophilic substitution or cross-coupling reactions. The optimization of reaction conditions has been a focus of recent research efforts to enhance yield and purity.
In terms of applications, this compound has shown potential in pharmaceutical chemistry as well. Its unique structure allows for interactions with various biological targets, making it a valuable lead compound in drug discovery programs. For instance, studies have indicated that thiophene-containing compounds can exhibit anti-inflammatory and anticancer activities due to their ability to modulate key cellular pathways.
Moreover, the trifluoromethyl group in this compound contributes to its high thermal stability and chemical inertness. These properties make it suitable for use in high-performance polymers and coatings where resistance to harsh environmental conditions is required. Recent advancements in polymer chemistry have leveraged such functionalities to develop materials with improved mechanical strength and durability.
The integration of bromine substitution patterns into aromatic systems has also been explored for their potential in catalysis. The bromine atom can act as a directing group, facilitating selective reactions under specific conditions. This has led to its use in asymmetric synthesis and enantioselective catalysis, where precise control over molecular geometry is essential.
In conclusion, 1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one (CAS No. 1504916-37-3) represents a versatile building block for modern chemical research and industrial applications. Its unique structure and functional groups make it an invaluable tool for advancing materials science, pharmaceutical development, and catalytic processes. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future innovations across diverse scientific disciplines.
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